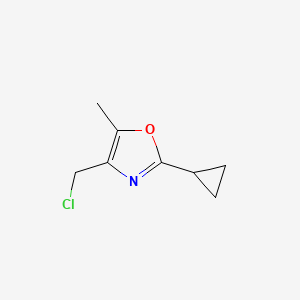

4-Chloromethyl-2-cyclopropyl-5-methyl-oxazole

Cat. No. B8280100

M. Wt: 171.62 g/mol

InChI Key: KPPWXOQULFQXIT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07109225B2

Procedure details

In step b], both products were isolated and characterized as follows: 36.27 g of 2-cyclopropyl-4,5-dimethyl-oxazole 3-oxide (152 mmol, prepared from cyclohexanecarboxaldehyde and diacetyl monooxime as described above) was dissolved in 555 ml of CH2Cl2 and treated dropwise with 16.75 ml of POCl3 (1.2 eq.). The reaction mixture was refluxed over night and then quenched by carefully pouring onto crashed ice/3N NaOH. Separation of the layers, additional extraction of the aqueous phase with CH2Cl2, washing with Na2CO3 and water, drying of the combined organic phase over sodium sulfate, evaporation of the solvents, and, finally, flash chromatography (SiO2, hexane/AcOEt=9/1) yielded in the less polar fractions 6.53 g of 2-(1,3-dichloro-propyl)-4,5-dimethyl-oxazole (MS: 207.1, 209.1 (M+)) and in the more polar ones 10.33 g of 4-chloromethyl-2-cyclopropyl-5-methyl-oxazole as colorless liquid, exhibiting in the 1H-NMR the typical signals at 4.42 ppm (s, 2H), 2.27 (s, 3H), 1.97–2.03 ppm (m, 1H), 0.98–1.04 ppm (m, 4H).

Name

2-cyclopropyl-4,5-dimethyl-oxazole 3-oxide

Quantity

36.27 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1([C:4]2[O:5][C:6]([CH3:11])=[C:7]([CH3:10])[N+:8]=2[O-])[CH2:3][CH2:2]1.O=P(Cl)(Cl)[Cl:14].[CH2:17]([Cl:19])[Cl:18]>>[Cl:14][CH:1]([C:4]1[O:5][C:6]([CH3:11])=[C:7]([CH3:10])[N:8]=1)[CH2:2][CH2:17][Cl:19].[Cl:18][CH2:10][C:7]1[N:8]=[C:4]([CH:1]2[CH2:3][CH2:2]2)[O:5][C:6]=1[CH3:11]

|

Inputs

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In step b], both products were isolated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was refluxed over night

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenched

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by carefully pouring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separation of the layers, additional extraction of the aqueous phase with CH2Cl2

|

WASH

|

Type

|

WASH

|

|

Details

|

washing with Na2CO3 and water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

drying of the combined organic phase over sodium sulfate, evaporation of the solvents

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(CCCl)C=1OC(=C(N1)C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 6.53 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCC=1N=C(OC1C)C1CC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 10.33 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07109225B2

Procedure details

In step b], both products were isolated and characterized as follows: 36.27 g of 2-cyclopropyl-4,5-dimethyl-oxazole 3-oxide (152 mmol, prepared from cyclohexanecarboxaldehyde and diacetyl monooxime as described above) was dissolved in 555 ml of CH2Cl2 and treated dropwise with 16.75 ml of POCl3 (1.2 eq.). The reaction mixture was refluxed over night and then quenched by carefully pouring onto crashed ice/3N NaOH. Separation of the layers, additional extraction of the aqueous phase with CH2Cl2, washing with Na2CO3 and water, drying of the combined organic phase over sodium sulfate, evaporation of the solvents, and, finally, flash chromatography (SiO2, hexane/AcOEt=9/1) yielded in the less polar fractions 6.53 g of 2-(1,3-dichloro-propyl)-4,5-dimethyl-oxazole (MS: 207.1, 209.1 (M+)) and in the more polar ones 10.33 g of 4-chloromethyl-2-cyclopropyl-5-methyl-oxazole as colorless liquid, exhibiting in the 1H-NMR the typical signals at 4.42 ppm (s, 2H), 2.27 (s, 3H), 1.97–2.03 ppm (m, 1H), 0.98–1.04 ppm (m, 4H).

Name

2-cyclopropyl-4,5-dimethyl-oxazole 3-oxide

Quantity

36.27 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1([C:4]2[O:5][C:6]([CH3:11])=[C:7]([CH3:10])[N+:8]=2[O-])[CH2:3][CH2:2]1.O=P(Cl)(Cl)[Cl:14].[CH2:17]([Cl:19])[Cl:18]>>[Cl:14][CH:1]([C:4]1[O:5][C:6]([CH3:11])=[C:7]([CH3:10])[N:8]=1)[CH2:2][CH2:17][Cl:19].[Cl:18][CH2:10][C:7]1[N:8]=[C:4]([CH:1]2[CH2:3][CH2:2]2)[O:5][C:6]=1[CH3:11]

|

Inputs

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In step b], both products were isolated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was refluxed over night

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenched

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by carefully pouring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Separation of the layers, additional extraction of the aqueous phase with CH2Cl2

|

WASH

|

Type

|

WASH

|

|

Details

|

washing with Na2CO3 and water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

drying of the combined organic phase over sodium sulfate, evaporation of the solvents

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC(CCCl)C=1OC(=C(N1)C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 6.53 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCC=1N=C(OC1C)C1CC1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 10.33 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |